molecular formula C17H17N3OS B2814467 (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851807-36-8

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B2814467
CAS No.: 851807-36-8
M. Wt: 311.4
InChI Key: BNQATKGSNIWVGZ-UHFFFAOYSA-N
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Description

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic chemical compound featuring a distinct imidazole core linked via a sulfur bridge to a pyridinylmethyl group and further functionalized with a p-tolyl methanone. This structure places it within a class of compounds investigated for their potential in medicinal chemistry and cancer research. Compounds with this specific (pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole scaffold have been identified as potent inhibitors of tubulin polymerization . Tubulin is a critical structural protein that forms microtubules, which are essential components of the cytoskeleton and play a vital role in cell division, making them a prominent target for anticancer agents . By binding to the colchicine site on tubulin, these inhibitors can disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest and the induction of apoptosis in cancer cells . Research on analogous structures has demonstrated significant growth inhibition in various cancer cell lines, with some derivatives showing enhanced potency against multi-drug resistant cell lines that overexpress P-glycoprotein, suggesting potential for overcoming a major challenge in chemotherapy . The imidazole ring is a privileged scaffold in drug discovery, contributing to a wide range of biological activities due to its favorable physicochemical properties, including hydrogen bonding capability and high polarity, which can improve solubility and pharmacokinetic parameters . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-13-4-6-15(7-5-13)16(21)20-10-9-19-17(20)22-12-14-3-2-8-18-11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQATKGSNIWVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reaction with a thiol compound to form the pyridin-3-ylmethyl thioether.

    Imidazole Ring Formation: The thioether is then reacted with an imidazole derivative under acidic or basic conditions to form the imidazole ring.

    Final Coupling: The resulting intermediate is coupled with p-tolylmethanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structural motifs, particularly those containing imidazole and pyridine groups, exhibit significant antitumor properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The specific compound may also possess similar mechanisms of action due to its structural analogies.

Antimicrobial Properties

Compounds containing thioether linkages have been explored for their antimicrobial properties. The presence of the pyridine and imidazole rings can enhance the interaction with biological targets such as bacterial enzymes or cell membranes. Preliminary studies suggest that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

C-KIT Kinase Inhibition

Recent patents have highlighted the potential of imidazole derivatives in inhibiting c-KIT kinase, which is implicated in various cancers including gastrointestinal stromal tumors (GIST). The compound may serve as a lead structure for developing novel inhibitors targeting c-KIT mutations . This application is particularly relevant for patients with secondary resistance mutations who do not respond to existing therapies.

Characterization Techniques

Characterization of synthesized compounds typically involves:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : For molecular weight determination.
  • X-ray Crystallography : To elucidate the three-dimensional structure.

Case Study 1: Anticancer Activity Assessment

A study evaluating a series of imidazole derivatives demonstrated that modifications on the imidazole ring significantly affected cytotoxicity against cancer cell lines. The compound under investigation showed promising results in vitro, leading to further exploration in vivo .

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties of thioether-containing compounds revealed that specific substitutions could enhance activity against resistant strains of bacteria. The compound's structural features suggest it could be effective against a broader spectrum of pathogens .

Mechanism of Action

The mechanism of action of (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data for Selected Compounds
Compound Name IR (C=O stretch, cm⁻¹) ^1H-NMR Key Signals (δ, ppm) Molecular Mass (g/mol) Reference
7b (Bis-pyrazole-thienothiophene methanone) 1720 2.22 (s, 6H, CH3), 7.52 (s, 2H, pyrazole) 538.64
10 (Pyrazolo[1,5-a]pyrimidine derivative) Not reported 2.22 (s, 6H, CH3), 8.9 (s, 2H, pyrimidine) 604.71
(2-(p-Tolyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone Not reported Aromatic protons at 7.3–7.6 ppm ~400 (estimated)
  • IR Spectroscopy: The C=O stretch in compound 7b (1720 cm⁻¹) suggests strong conjugation with adjacent aromatic systems, a feature likely shared with the target compound’s methanone group .
  • ^1H-NMR : Methyl groups (δ ~2.22 ppm) and aromatic protons (δ ~7.3–7.6 ppm) are common in analogs like 7b and the trimethoxyphenyl derivative , indicating similar electronic environments in the target compound.

Biological Activity

The compound (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a member of the imidazole family, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C16H18N4S
  • Molecular Weight : 302.41 g/mol

Research indicates that compounds with imidazole and pyridine moieties can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Aromatase Inhibition : Some studies suggest that dual-targeting strategies involving aromatase inhibition may enhance the efficacy of treatments for hormone-dependent cancers like breast cancer .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative effects of related imidazole compounds. The following table summarizes key findings from relevant research:

CompoundCell LineIC50 (nM)Mechanism
Compound AMCF-7 (breast cancer)52Induces apoptosis via tubulin disruption
Compound BMDA-MB-231 (triple-negative breast cancer)74G2/M phase arrest, microtubule destabilization
This compoundTBDTBD

Note: Specific IC50 values for the target compound are yet to be determined in published studies.

Case Studies

A recent study highlighted a series of imidazole derivatives that demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • Study on Imidazole Derivatives : This study showed that imidazole compounds could effectively inhibit cell growth in MCF-7 and MDA-MB-231 cells through mechanisms involving tubulin polymerization disruption and apoptosis induction .
  • Dual Targeting Approach : Compounds designed to inhibit both aromatase and tubulin polymerization exhibited enhanced anticancer activity compared to single-target inhibitors, suggesting that this compound may also benefit from a similar dual-targeting strategy .

Q & A

Q. What are the optimal synthetic routes for preparing (2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under controlled pH and temperature (e.g., 60–80°C in ethanol) to generate the dihydroimidazole core .

Thioether linkage : Reaction of the imidazole intermediate with pyridin-3-ylmethyl thiol or its halide derivative (e.g., pyridin-3-ylmethyl chloride) in the presence of a base (e.g., K₂CO₃) to form the thioether group .

Methanone coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the p-tolyl methanone moiety .

  • Critical Parameters : Solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify protons and carbons in the thioether, imidazole, and p-tolyl groups. For example, the pyridin-3-ylmethyl protons appear as a singlet at δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 354.12) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles, particularly the dihydroimidazole ring planarity and thioether bond geometry .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) to assess affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (15–20% increase) by enhancing reaction kinetics .
  • Catalyst Screening : Use Pd/C or Ni catalysts for coupling steps; monitor via TLC .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., NIH guidelines for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may explain variability .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (Table 1) to isolate functional group contributions .

Q. Table 1: Key Structural Analogs and Their Bioactivity

Compound ModificationBioactivity (IC₅₀, μM)Reference
Bromophenyl substitution12.3 (Kinase X)
Chlorophenyl substitution8.9 (Kinase X)
Cyclopentyl substitution>50 (Inactive)

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP-binding pockets; prioritize poses with lowest ΔG .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze hydrogen bonds with thioether and imidazole groups .
  • QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with cytotoxicity .

Q. What experimental designs address stability challenges in aqueous environments?

  • Methodological Answer :
  • pH Stability Studies : Incubate compound in buffers (pH 2–10) and monitor degradation via HPLC at 254 nm .
  • Light/Oxygen Sensitivity : Conduct stability tests under UV light (320–400 nm) and inert atmosphere (N₂) .
  • Lyophilization : Improve shelf life by freeze-drying with cryoprotectants (e.g., trehalose) .

Contradictions and Resolution

  • Thioether Oxidation Variability : While some studies report sulfoxide formation with H₂O₂ , others note sulfone derivatives with mCPBA . Resolution requires controlled oxidant stoichiometry (e.g., 1:1 H₂O₂:substrate) and monitoring via ¹H NMR .

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